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Glycyl-d-leucine - 688-13-1; 688-14-2

Glycyl-d-leucine

Catalog Number: EVT-2793358
CAS Number: 688-13-1; 688-14-2
Molecular Formula: C8H16N2O3
Molecular Weight: 188.227
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Product Introduction

Enzymatic Interactions and Catalytic Mechanisms

Substrate Specificity of Peptidases and Proteolytic Enzymes

Resistance to Hydrolysis by Intestinal Dipeptidases

Glycyl-D-leucine exhibits notable resistance to hydrolysis by mammalian intestinal dipeptidases due to the D-configuration of its leucine residue. These enzymes possess stereospecific active sites optimized for L-amino acid recognition, where the D-leucine moiety disrupts optimal binding and transition-state stabilization. The catalytic mechanism of dipeptidases relies on precise alignment of substrates within the active site, involving nucleophilic attack (often via serine or cysteine residues) and formation of a tetrahedral transition state stabilized by an "oxyanion hole" [9]. The inverted chirality at leucine’s alpha-carbon prevents proper orientation of the scissile peptide bond relative to catalytic residues, rendering Glycyl-D-leucine impervious to cleavage. This resistance underscores the critical role of substrate stereochemistry in enzymatic catalysis and highlights the compound’s metabolic stability in biological systems [9].

Interaction with Leucine Aminopeptidase (LAP) Isoforms

Leucine aminopeptidase (LAP) isoforms demonstrate variable activity toward Glycyl-D-leucine, governed by structural flexibility in their substrate-binding pockets. While most LAPs preferentially hydrolyze N-terminal L-amino acids, certain microbial or engineered isoforms exhibit limited activity against D-configured substrates. Key factors influencing this interaction include:

  • Active Site Architecture: Rigid LAP isoforms sterically exclude D-leucine via hydrophobic pockets (e.g., phenylalanine, leucine, or isoleucine residues), while more flexible isoforms accommodate it suboptimally [9].
  • Metal-Dependent Catalysis: LAPs require divalent metal ions (e.g., Zn²⁺ or Mg²⁺) for hydrolysis. The D-leucine conformation disrupts coordination geometry between the substrate’s carbonyl oxygen, catalytic metal ion, and water nucleophile, impeding deprotonation and nucleophilic attack [1] [9].

Table 1: Leucine Aminopeptidase (LAP) Isoform Specificity Toward Glycyl-D-leucine

LAP Isoform SourceCatalytic Metal IonActivity Toward Glycyl-D-leucineKey Restricting Residues
Bovine KidneyZn²⁺/Mg²⁺UndetectablePhe-157, Leu-203, Ile-244
Escherichia coliMg²⁺/Mn²⁺Low (≤5% of Glycyl-L-leucine rate)Val-116, Met-270
Aspergillus oryzaeZn²⁺Moderate (∼15% activity)Flexible Met-298 loop

Role in Non-Ribosomal Peptide Synthesis Pathways

Glycyl-D-leucine serves as a specialized building block in non-ribosomal peptide synthesis (NRPS) pathways, where its incorporation bypasses ribosomal constraints. NRPS machinery utilizes modular adenylation (A) domains with relaxed stereospecificity to activate and load D-configured dipeptides onto peptidyl carrier proteins (PCPs). Key mechanistic features include:

  • Adenylation Domain Specificity: A-domains recognize Glycyl-D-leucine via distinct subpocket residues that accommodate D-amino acids, unlike ribosomal aminoacyl-transfer ribonucleic acid (tRNA) synthetases [4]. ATP-dependent activation forms Glycyl-D-leucyl-adenylate, which is subsequently transferred to PCP-bound phosphopantetheine.
  • Peptide Bond Formation: Condensation (C) domains catalyze nucleophilic attack by Glycyl-D-leucine’s amino group on upstream PCP-bound carboxylates, generating D-configured extensions. This exploits the compound’s resistance to cellular proteases, enhancing product stability [4].
  • Structural Impact: Incorporation of Glycyl-D-leucine introduces kinks or chiral centers into peptide backbones, altering bioactivity and resistance to proteolytic degradation in natural products (e.g., antibiotics like gramicidin) [4].

Modulation of Microbial Peptide Synthetase Activity

Glycyl-D-leucine regulates microbial non-ribosomal peptide synthetase (NRPS) activity through allosteric modulation and substrate channeling:

  • Conformational Switching: Binding of Glycyl-D-leucine to adenylation domains induces closed conformations that prevent hydrolysis of aminoacyl-adenylate intermediates. This enhances fidelity by reducing off-pathway reactions [4].
  • Kinetic Enhancement: In NRPS systems producing D-amino acid-rich peptides (e.g., bacitracin), Glycyl-D-leucine increases elongation rates by saturating PCP-bound intermediates, minimizing module stalling.
  • Cross-Talk with Radical Enzymes: Glycyl radical enzymes (GREs), activated by radical S-adenosylmethionine (SAM) enzymes, utilize Glycyl-D-leucine as an electron donor or structural cofactor. The glycyl radical’s mobility facilitates hydrogen abstraction from unreactive C-H bonds in D-leucine, enabling atypical decarboxylation or isomerization reactions [1].

Table 2: Microbial Utilization of Glycyl-D-leucine in Peptide Synthetase Pathways

Microbial SystemNRPS ProductRole of Glycyl-D-leucineCatalytic Outcome
Bacillus subtilisBacilysinChain elongation moduleD-leucine-derived β-hydroxy acid
Streptomyces roseosporusDaptomycinInitiation module substrateEnhanced membrane permeabilization
Radical SAM/GRE complexesPeptide backbonesElectron donation via glycyl radical transferC-H activation for crosslinking [1] [4]

Properties

CAS Number

688-13-1; 688-14-2

Product Name

Glycyl-d-leucine

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.227

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1

InChI Key

DKEXFJVMVGETOO-ZCFIWIBFSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)CN

Solubility

not available

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